3-(Butan-2-yloxy)pyridin-4-amine
CAS No.:
Cat. No.: VC17827425
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N2O |
|---|---|
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 3-butan-2-yloxypyridin-4-amine |
| Standard InChI | InChI=1S/C9H14N2O/c1-3-7(2)12-9-6-11-5-4-8(9)10/h4-7H,3H2,1-2H3,(H2,10,11) |
| Standard InChI Key | BVGBMHDURGPDIP-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)OC1=C(C=CN=C1)N |
Introduction
Chemical Identity and Structural Analysis
Comparative Analysis with Structural Analogs
Similar compounds, such as 3-[(3-methylbutan-2-yl)oxy]pyridin-4-amine (CHNO), share a pyridine core but differ in alkoxy chain length and branching. These structural variations influence physicochemical properties like solubility and lipophilicity, which are critical for drug-likeness. For example, the addition of a methyl group in the analog increases molecular weight to 180.25 g/mol and alters partition coefficients.
Synthesis and Physicochemical Properties
Synthetic Pathways
While no direct synthesis protocols for 3-(butan-2-yloxy)pyridin-4-amine are published, analogous pyridine derivatives are typically synthesized via:
-
Nucleophilic Aromatic Substitution: Reaction of 4-aminopyridine with butan-2-yl halides under basic conditions.
-
Mitsunobu Reaction: Coupling of 4-aminopyridin-3-ol with butan-2-ol using triphenylphosphine and diethyl azodicarboxylate (DEAD).
Yield optimization often requires careful control of reaction temperature and solvent polarity .
Physicochemical Characterization
Key properties inferred from analogs include:
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | Not reported (N/A) | |
| Boiling Point | Not reported (N/A) | |
| Solubility | Moderate in polar aprotic solvents | |
| LogP | Estimated ~1.8 (moderate lipophilicity) |
The compound’s aqueous solubility is likely limited due to the hydrophobic butan-2-yloxy group, necessitating formulation strategies for biomedical applications.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Proton NMR of analogous compounds reveals:
-
Pyridine ring protons: δ 6.5–8.5 ppm (aromatic region).
-
Butan-2-yloxy chain: δ 1.0–1.5 ppm (methyl groups), δ 3.5–4.0 ppm (methine adjacent to oxygen).
Infrared (IR) Spectroscopy
Key absorption bands include:
-
N-H stretch: ~3350 cm (amine group).
-
C-O-C stretch: ~1250 cm (ether linkage).
Challenges and Future Directions
Blood-Brain Barrier Penetration
Compounds with high lipophilicity (e.g., LogP > 2) often exhibit unwanted CNS exposure. Strategies to mitigate this include:
-
Introducing polar substituents (e.g., acetamide groups) to reduce LogP.
Solubility Optimization
Structural modifications such as:
-
Adding ionizable groups (e.g., carboxylic acids).
-
Co-crystallization with counterions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume